2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline
Brand Name: Vulcanchem
CAS No.: 175137-24-3
VCID: VC20891228
InChI: InChI=1S/C13H11N3S2/c1-8-6-17-12-11(8)13(16-7-15-12)18-10-5-3-2-4-9(10)14/h2-7H,14H2,1H3
SMILES: CC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N
Molecular Formula: C13H11N3S2
Molecular Weight: 273.4 g/mol

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline

CAS No.: 175137-24-3

Cat. No.: VC20891228

Molecular Formula: C13H11N3S2

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline - 175137-24-3

Specification

CAS No. 175137-24-3
Molecular Formula C13H11N3S2
Molecular Weight 273.4 g/mol
IUPAC Name 2-(5-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylaniline
Standard InChI InChI=1S/C13H11N3S2/c1-8-6-17-12-11(8)13(16-7-15-12)18-10-5-3-2-4-9(10)14/h2-7H,14H2,1H3
Standard InChI Key ZAHRXNPMQCLHGP-UHFFFAOYSA-N
SMILES CC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N
Canonical SMILES CC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N

Introduction

Chemical Identity and Structural Characteristics

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine scaffold substituted at specific positions. The molecular architecture features a thieno[2,3-d]pyrimidine core fused with a thiophene ring, substituted at position 5 with a methyl group and at position 4 with a thioether-linked aniline moiety. The methyl substituent enhances both steric and electronic effects within the molecule, while the thioaniline group introduces hydrogen-bonding capability and modulates the compound's lipophilicity, influencing both pharmacokinetic and pharmacodynamic properties.

Chemical Identifiers

The compound is uniquely identified through various standardized chemical identifiers as presented in Table 1:
Table 1: Chemical Identifiers of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline

Identifier TypeValue
CAS Registry Number175137-24-3
IUPAC Name2-(5-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylaniline
Molecular FormulaC₁₃H₁₁N₃S₂
Standard InChIInChI=1S/C13H11N3S2/c1-8-6-17-12-11(8)13(16-7-15-12)18-10-5-3-2-4-9(10)14/h2-7H,14H2,1H3
Standard InChIKeyZAHRXNPMQCLHGP-UHFFFAOYSA-N
SMILES NotationCC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N
PubChem Compound ID2777589
The compound's systematic naming and identifiers follow the International Union of Pure and Applied Chemistry (IUPAC) guidelines, providing unambiguous reference points for researchers across different databases and literature sources.

Physicochemical Properties

Understanding the physicochemical properties of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline is crucial for predicting its behavior in various chemical and biological systems. These properties influence its solubility, bioavailability, and potential interactions with biomolecules.

Physical Properties

The compound exhibits specific physical characteristics that define its state and behavior under standard conditions, as detailed in Table 2:
Table 2: Physical Properties of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline

PropertyValueMethod
Molecular Weight273.38 g/molCalculated
Physical StateSolidObserved
Melting Point151°CExperimental
Boiling Point460.8°C at 760 mmHgPredicted
Density1.41 g/cm³Predicted
Flash Point232.5°CPredicted
Vapor Pressure1.13E-08 mmHg at 25°CPredicted
Refractive Index1.753Predicted
LogP4.31430Calculated
pKa2.14±0.10Predicted
Polar Surface Area (PSA)105.34 ŲCalculated
These physicochemical properties suggest that the compound is relatively stable but requires careful handling due to its sensitivity towards extreme pH conditions. The compound's high LogP value of 4.31 indicates significant lipophilicity, suggesting good membrane permeability but potential challenges with aqueous solubility.

Chemical Reactivity Profile

The structural features of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline confer specific reactivity patterns that can be exploited for further derivatization or functionalization in synthetic chemistry applications.

Types of Reactions

Based on its structure, the compound can participate in several reaction types:

  • Oxidation Reactions: The thioether linkage can be oxidized to form sulfoxides or sulfones using appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction Reactions: If nitro groups are present in derivatives, they can be reduced to amines using catalytic hydrogenation or metal hydrides like sodium borohydride.

  • Electrophilic Aromatic Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

  • Nucleophilic Substitutions: The nitrogen atoms in the pyrimidine ring and the amino group provide nucleophilic centers for potential reactions with electrophiles.
    These reactivity patterns make the compound versatile for chemical modifications, potentially leading to derivatives with enhanced or modified properties for specific applications.

Research Perspectives and Future Directions

The structural features and preliminary biological data on related compounds suggest several promising research directions for 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline.

Structure-Activity Relationship Studies

Systematic modifications of the basic scaffold could lead to derivatives with enhanced biological activities. Potential modification sites include:

  • The methyl group at position 5 of the thieno[2,3-d]pyrimidine core

  • The thioether linkage

  • Substituents on the aniline ring Such structure-activity relationship studies could help identify more potent and selective compounds for specific biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator